Sodium bis(trimethylsilyl)amide

描述

Overview of NaHMDS in Contemporary Chemical Synthesis

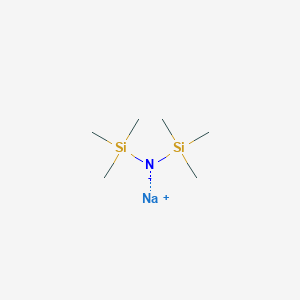

Sodium bis(trimethylsilyl)amide, with the chemical formula NaN(Si(CH₃)₃)₂, is a prominent organosilicon compound widely employed as a strong base in organic synthesis. wikipedia.orgdbpedia.org Its utility stems from its ability to deprotonate a wide range of weakly acidic compounds, including those with O-H, S-H, and N-H bonds, such as ketones, esters, cyanohydrins, and thiols. wikipedia.orgchemeurope.com This deprotonation is a key step in the formation of reactive intermediates like enolates, carbenes, and Wittig reagents. wikipedia.org

A significant advantage of NaHMDS is its commercial availability as a solid and its solubility in a variety of organic solvents, including ethers like tetrahydrofuran (B95107) (THF) and diethyl ether, as well as aromatic solvents such as benzene (B151609) and toluene (B28343). wikipedia.orgdbpedia.orgfishersci.co.uk This solubility is attributed to the lipophilic nature of the trimethylsilyl (B98337) (TMS) groups. wikipedia.orgdbpedia.org Structurally, while the Na-N bond in solid NaHMDS is polar covalent, in nonpolar solvents, it exists as a trimer with a central Na₃N₃ ring. wikipedia.orgwikipedia.org

The reactivity of NaHMDS is central to many synthetic transformations. It is frequently used to generate enolate derivatives from ketones and esters, which are crucial intermediates for carbon-carbon bond formation in reactions like aldol (B89426) condensations and Michael additions. wikipedia.orgchemeurope.comscienceandlaboratoryexp.com Furthermore, NaHMDS facilitates the dehydrohalogenation of halocarbons to produce carbenes, which can then react with alkenes to form substituted cyclopropanes and cyclopropenes. wikipedia.orgchemeurope.com It is also instrumental in generating Wittig reagents from phosphonium (B103445) salts for olefination reactions. wikipedia.orgguidechem.com

Beyond these fundamental applications, NaHMDS plays a role in N-alkylation reactions, converting alkyl halides to amines in a two-step process involving the formation of an intermediate that is subsequently hydrolyzed. wikipedia.org It is also utilized in protection group chemistry, where it can introduce trimethylsilyl groups to protect hydroxyl or amine functionalities during complex multi-step syntheses. scienceandlaboratoryexp.com

Historical Context and Evolution of NaHMDS Research

The development of alkali metal amides as potent bases has been a significant milestone in organic chemistry. While early work focused on reagents like sodium amide, the introduction of sterically hindered amides like NaHMDS offered greater selectivity and control in chemical reactions. Research into the aggregation and solvation of NaHMDS has revealed its complex behavior in solution. For instance, in the 1980s, it was initially proposed that NaHMDS existed as a ligand-free tetramer in benzene, but it is now understood to be a benzene-solvated dimer. nih.gov

Over the years, the scope of NaHMDS applications has expanded considerably. In 1963, it was used in the aminolysis of an aryl ester. nih.gov By 1998, its utility was extended to the conversion of aryl esters to nitriles at high temperatures. nih.gov The understanding of its reactivity has also evolved, with studies showing its ability to effect α-eliminations to generate carbenoid species. sci-hub.se These historical developments have paved the way for the widespread use of NaHMDS in modern synthetic chemistry, from natural product synthesis to materials science. chemimpex.comresearchgate.net

Comparative Analysis with Related Alkali Metal Amides (e.g., LiHMDS, KHMDS, LDA)

NaHMDS belongs to a family of widely used strong bases that includes lithium bis(trimethylsilyl)amide (LiHMDS), potassium bis(trimethylsilyl)amide (KHMDS), and lithium diisopropylamide (LDA). guidechem.com While they share similar chemical reactivity, particularly in generating carbanions and enolate ions, there are important distinctions in their properties and applications. guidechem.com

| Property | NaHMDS | LiHMDS | KHMDS | LDA |

| Basicity (pKa in THF) | ~26-30 | Similar to NaHMDS | Similar to NaHMDS | Higher than HMDS amides |

| Solubility | Good in ethers and aromatic solvents wikipedia.orgdbpedia.org | Soluble in ethers | Soluble in ethers | Soluble in ethers |

| Thermal Stability | Stable at high temperatures guidechem.com | Less stable than NaHMDS at high temperatures | Similar to NaHMDS | Decomposes above 40°C guidechem.com |

| Aggregation | Forms dimers and monomers in solution nih.govnih.gov | Forms dimers and monomers in solution nih.gov | Forms dimers researchgate.net | Forms cyclic oligomers researchgate.net |

| Reactivity | Highly reactive, solvent-dependent nih.gov | Reactivity is solvent-dependent nih.gov | Often more reactive than LiHMDS and NaHMDS | Highly reactive |

Compared to LDA, NaHMDS and its homologs are considered to have weaker basicity but are more convenient to handle and can be used over a wider temperature range. guidechem.com The steric bulk of the two trimethylsilyl groups in NaHMDS prevents nucleophilic side reactions, leading to selective enolate formation. The choice between these bases often depends on the specific substrate and desired outcome of the reaction, as their reactivities can be highly solvent-dependent, sometimes even inverting their relative reactivities. nih.gov For instance, in some enolization reactions, NaHMDS exhibits a vast range of E/Z selectivity depending on the solvent and substrate. nih.gov

Significance of NaHMDS in Advancing Synthetic Methodologies

The introduction and widespread adoption of NaHMDS have significantly advanced synthetic methodologies. Its reliability and selectivity as a strong, non-nucleophilic base have enabled chemists to perform reactions with greater control and efficiency. chemimpex.com The ability to generate specific enolates from carbonyl compounds has been pivotal in the development of stereoselective carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex molecules.

Furthermore, NaHMDS has been instrumental in the development of new reaction pathways. Its use in generating carbenes and carbenoid species has opened up new avenues for the synthesis of cyclic compounds. wikipedia.orgchemeurope.comsci-hub.se The application of NaHMDS in tandem cyclization reactions and enantioselective oxidations further highlights its role in expanding the toolkit of synthetic chemists. sci-hub.se

The study of NaHMDS itself has also contributed to a deeper understanding of reaction mechanisms. Detailed mechanistic studies of NaHMDS-mediated reactions have revealed the complex interplay of aggregation states (dimers, monomers, ion pairs), solvent effects, and substrate interactions, providing valuable insights into the behavior of organometallic reagents. nih.govnih.gov This knowledge is crucial for the rational design of new synthetic methods and the optimization of existing ones.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIKHQLVHPKCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NNaSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

999-97-3 (Parent) | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5061451 | |

| Record name | N-Sodiohexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Sodium bis(trimethylsilyl)amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-89-9 | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Sodiohexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-sodiohexamethyldisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Aggregation Phenomena of Nahmds

Molecular and Supramolecular Architectures in Solution

The reactivity of NaHMDS is not simply a function of its chemical formula but is profoundly influenced by its aggregation state in solution. nih.govresearchgate.net Extensive research, employing a combination of NMR spectroscopy (¹H, ¹³C, ¹⁵N, and ²⁹Si), X-ray crystallography, and density functional theory (DFT) computations, has revealed a dynamic equilibrium between various aggregated and solvated species. nih.govrawdatalibrary.netacs.orgnih.gov These studies have provided a foundational understanding of how solvent choice dictates the predominant form of NaHMDS, which in turn governs its chemical behavior. researchgate.netnih.gov

Dimeric and Monomeric Forms

In solution, NaHMDS primarily exists as a mixture of dimers and monomers. nih.govresearchgate.netrawdatalibrary.netnih.gov The equilibrium between these forms is highly dependent on the nature and concentration of the coordinating solvent. nih.gov In weakly coordinating solvents like toluene (B28343), NaHMDS predominantly forms a disolvated dimer. nih.govacs.org The interaction between the sodium cations and the π-system of the toluene molecules contributes to the stability of this dimeric structure. nih.govnih.gov

As the coordinating ability of the solvent increases, the equilibrium shifts towards the monomeric form. For instance, in tetrahydrofuran (B95107) (THF), a common solvent for NaHMDS reactions, a mixture of a disolvated dimer and a tetrasolvated monomer is observed. nih.govacs.org In neat THF, the monomeric form becomes the exclusive species. nih.govacs.org This deaggregation is driven by the strong solvation of the sodium cation by multiple THF molecules. nih.govnih.gov

A key diagnostic tool for distinguishing between dimeric and monomeric NaHMDS is the ¹⁵N–²⁹Si coupling constant observed in ¹⁵N-labeled samples. nih.govnih.gov Dimeric species typically exhibit a coupling constant in the range of 7–9 Hz, whereas monomers show a larger coupling of 12–14 Hz. nih.gov

Triple Ion and Ion Pair Formations

Beyond the simple monomer-dimer equilibrium, NaHMDS can also form more complex species such as triple ions and ion pairs, particularly in strongly dipolar solvents. nih.govrawdatalibrary.netacs.orgnih.gov The formation of these charged species can be facile even in less polar solvents. nih.gov

A triple ion consists of a sodium cation coordinated to two bis(trimethylsilyl)amide anions. These species have been observed to form from the dissociation of dimeric NaHMDS. nih.gov Ion pairs, on the other hand, involve a discrete sodium cation and a bis(trimethylsilyl)amide anion that are electrostatically associated. nih.gov While kinetically similar to covalently bound monomers, ion pair formation can be distinguished by its dependence on solvent concentration. nih.gov The formation of solvent-separated ion pairs has been spectroscopically observed, and free ions are also suggested to be present in low concentrations. nih.gov

Solvent-Dependent Aggregation States

The aggregation state of NaHMDS is a direct consequence of the solvating power of the medium. nih.govresearchgate.net The interplay between the amide and the solvent molecules for coordination sites on the sodium cation dictates the resulting supramolecular architecture. nih.gov

Solvation by Mono-, Bi-, and Polyfunctional Solvents (e.g., THF, Toluene, PMDTA, TMEDA, Crown Ethers)

A wide array of solvents has been studied to understand their influence on NaHMDS aggregation. These range from simple monofunctional ethers and amines to more complex bi- and polyfunctional ligands. nih.govrawdatalibrary.netacs.orgnih.gov

Toluene and other hydrocarbons: In non-coordinating hydrocarbon solvents, NaHMDS has limited solubility. However, in aromatic hydrocarbons like toluene, it forms a soluble, explicitly solvated dimer where the toluene molecules interact with the sodium ions. nih.gov

Ethers (THF, Diethyl ether, MTBE): Tetrahydrofuran (THF) is a versatile solvent for NaHMDS, capable of supporting both dimeric and monomeric species depending on its concentration. nih.govacs.org At low concentrations, a disolvated dimer is favored, while at higher concentrations, a tetrasolvated monomer dominates. nih.govnih.gov Diethyl ether and tert-butylmethyl ether (MTBE) also form disolvated dimers. nih.gov

Amines (Triethylamine, TMEDA): Triethylamine (B128534), a weakly coordinating amine, forms a disolvated dimer with NaHMDS in toluene. nih.gov The bidentate amine N,N,N',N'-tetramethylethylenediamine (TMEDA) also promotes the formation of a disolvated dimer. nih.gov

Polyfunctional Solvents (PMDTA, Crown Ethers): Strongly coordinating polyfunctional ligands can effectively deaggregate NaHMDS dimers. N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), a tridentate amine, quantitatively binds to the sodium ion to form a monomeric species. nih.gov Crown ethers, such as 15-crown-5, and cryptands like [2.2.2]cryptand, are also highly effective at sequestering the sodium cation, leading to the formation of solvated monomers and ion pairs. nih.govresearchgate.netrawdatalibrary.netacs.orgnih.gov A crystal structure of a 15-crown-5-solvated NaHMDS monomer has been reported. nih.govresearchgate.net

Role of Ligand Coordination in Aggregation

The coordination number and geometry of the sodium cation are central to the aggregation state of NaHMDS. acs.org The denticity and steric bulk of the coordinating ligand play a crucial role in determining whether a monomeric or dimeric species is formed. nih.govacs.org

For instance, the tridentate ligand PMDTA can fully encapsulate the sodium ion, preventing dimerization and leading to a stable monomeric complex. nih.gov In contrast, bidentate ligands like TMEDA tend to form bridged dimeric structures where each sodium ion is coordinated to one TMEDA molecule and two bridging amide ligands. nih.gov The competition between different ligands in a mixed solvent system can lead to either competitive or cooperative (mixed) solvation, further highlighting the complexity of these systems. nih.govacs.org

Mixed Aggregate Formation with Other Organometallic Species

NaHMDS has also been shown to form mixed aggregates with other organometallic species, including other sodium amides and sodium halides. researchgate.netnih.govstrath.ac.ukfigshare.com For example, when combined with cesium halides in the presence of a tetradentate donor molecule, a series of mixed sodium amide/sodium halide aggregates have been isolated and characterized. nih.govfigshare.com These complexes often feature complex, cage-like structures. nih.govstrath.ac.ukfigshare.comscispace.com

The formation of mixed dimers between sodiated Evans enolates and NaHMDS has also been observed. researchgate.net These mixed aggregates can exhibit unique reactivity profiles compared to their homoleptic counterparts. researchgate.net The study of these mixed aggregates is crucial for understanding the behavior of NaHMDS in complex reaction mixtures where multiple organometallic species may be present.

Data Tables

Table 1: Solvent-Dependent Aggregation States of NaHMDS

| Solvent/Ligand | Predominant Species | Method of Determination |

| Toluene | Disolvated Dimer | NMR, DFT |

| THF (low concentration) | Disolvated Dimer | NMR, DFT |

| THF (neat) | Tetrasolvated Monomer | NMR, DFT |

| MTBE | Disolvated Dimer | NMR |

| Triethylamine | Disolvated Dimer | NMR |

| TMEDA | Disolvated Dimer | Rate Studies, DFT |

| PMDTA | Monomer | NMR Titration, DFT |

| 15-Crown-5 | Solvated Monomer | X-ray Crystallography, NMR |

| [2.2.2]Cryptand | Cryptate Ion Pair | X-ray Crystallography, NMR |

Table 2: ¹⁵N–²⁹Si Coupling Constants for NaHMDS Aggregates

| Aggregation State | ¹J(¹⁵N, ²⁹Si) (Hz) |

| Dimer | 7 - 9 |

| Monomer | 12 - 14 |

Spectroscopic Investigations of NaHMDS Structure

A variety of spectroscopic methods have been instrumental in understanding the solution-state behavior of NaHMDS. These techniques provide insights into the equilibrium between different aggregates, primarily monomers and dimers, and the influence of solvent coordination on these structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ²⁹Si)

Multinuclear NMR spectroscopy is a cornerstone in the study of NaHMDS in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, ¹⁵N, and ²⁹Si nuclei, researchers can deduce the aggregation state and solvation of the molecule. acs.orgnih.gov

A particularly powerful tool for probing the aggregation of NaHMDS is the measurement of the one-bond nitrogen-silicon coupling constant (¹J(¹⁵N-²⁹Si)) using ¹⁵N-labeled NaHMDS. nih.gov A significant and dependable correlation exists between the magnitude of this coupling constant and the aggregation state of the amide. nih.govresearchgate.net

Studies have demonstrated that dimeric species of NaHMDS exhibit ¹J(¹⁵N-²⁹Si) values in the range of 7.5–8.5 Hz. nih.gov In contrast, monomeric species display a considerably larger coupling constant, typically between 13.0 and 13.5 Hz. nih.gov For instance, in toluene, NaHMDS exists as a disolvated dimer, and its ²⁹Si NMR spectrum reveals a doublet with a ¹J(¹⁵N-²⁹Si) of 7.9 Hz. nih.gov Conversely, in the presence of a sufficient concentration of a strongly coordinating solvent like tetrahydrofuran (THF), which promotes deaggregation, a resonance with a ¹J(¹⁵N-²⁹Si) of 13.4 Hz is observed, characteristic of the monomeric form. nih.gov

This clear distinction in coupling constants allows for the quantitative assessment of monomer-dimer ratios in various solvents and under different conditions, even when the exchange between species is rapid on the NMR timescale. nih.gov

¹⁵N-²⁹Si Coupling Constants for NaHMDS Aggregation States

| Aggregation State | Solvent System | ¹J(¹⁵N-²⁹Si) (Hz) | Reference |

|---|---|---|---|

| Dimer | Toluene | 7.9 | nih.gov |

| Dimer Range | Various | 7.5 - 8.5 | nih.gov |

| Monomer | THF/DMEA | 13.4 | nih.gov |

| Monomer Range | Various | 13.0 - 13.5 | nih.gov |

The chemical shifts of the various nuclei in NaHMDS are also highly sensitive to the solvent environment and the state of aggregation. Changes in solvation and the transition from a dimeric to a monomeric state induce noticeable shifts in the ¹H, ¹³C, and ²⁹Si NMR spectra.

In toluene-d8, the ¹H NMR spectrum of the dimeric NaHMDS shows a signal at approximately 0.160 ppm, while the ¹³C and ²⁹Si signals appear at 7.28 ppm and -14.6 ppm, respectively. nih.gov Upon the addition of coordinating solvents, such as THF, the equilibrium shifts towards the monomer, resulting in changes in these chemical shifts. For example, in neat THF, where NaHMDS is exclusively monomeric, the ²⁹Si chemical shift is different from that in toluene. nih.gov

By monitoring the chemical shifts as a function of the concentration of a coordinating solvent, the stoichiometry of solvation can be determined. acs.org This method, often employed in titrations, provides valuable information on the number of solvent molecules associated with both the dimeric and monomeric forms of NaHMDS. acs.orgnih.gov

NMR Chemical Shifts of NaHMDS in Toluene-d8 (Dimeric State)

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H | 0.160 | nih.gov |

| ¹³C | 7.28 | nih.gov |

| ²⁹Si | -14.6 | nih.gov |

X-ray Crystallography of NaHMDS Complexes and Solvates

Single-crystal X-ray diffraction provides definitive structural information in the solid state. Numerous crystal structures of NaHMDS solvated with a variety of ligands have been determined, revealing the intricate details of its aggregation and coordination chemistry. researchgate.netacs.org These solid-state structures often provide a basis for understanding the likely species present in solution.

Selected X-ray Crystal Structures of NaHMDS Complexes

| Complex/Solvate | Key Structural Feature | Reference |

|---|---|---|

| [{Na5(μ-HMDS)5(μ5-X)}{Na(Me6TREN)}] (X = Cl, Br, I) | Mixed sodium amide/sodium halide aggregate | acs.org |

| [Na5(μ-HMDS)5(μ5-I)]⁻[Na3(μ-HMDS)2(PMDETA)2]⁺ | Solvent-separated ion-pair cocomplex | acs.org |

| 15-crown-5-solvated NaHMDS | Monomeric structure | acs.org |

Infrared (IR) Spectroscopy for Structural Elucidation

While detailed interpretation can be complex, shifts in the positions and changes in the intensities of the IR absorption bands can be correlated with data from other techniques, like NMR and X-ray crystallography, to build a more complete picture of the structural dynamics of NaHMDS in different environments. researchgate.net For instance, the frequencies of the Si-N stretching modes can provide information about the bond strength, which is influenced by the degree of ionic character in the Na-N bond and the coordination of solvent molecules to the sodium cation. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) NMR

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.org This method is particularly useful for studying aggregation phenomena in solution. researchgate.net

For NaHMDS, DOSY experiments can directly distinguish between smaller monomeric species and larger dimeric or higher-order aggregates. By measuring the diffusion coefficients of the various species present in solution, it is possible to estimate their relative sizes and, consequently, their aggregation states. For example, in solvents where both monomers and dimers coexist in equilibrium, DOSY can provide evidence for the presence of both species, even if they are in rapid exchange on the chemical shift timescale. researchgate.net This technique offers a complementary approach to the use of ¹⁵N-²⁹Si coupling constants for understanding the complex solution behavior of NaHMDS.

Mechanistic Aspects of Nahmds Mediated Reactions

Reaction Mechanisms in Deprotonation Chemistry

The primary role of NaHMDS in organic chemistry is as a potent base for deprotonation reactions. wikipedia.org It is capable of abstracting protons from a range of carbon and heteroatom acids, leading to the formation of reactive intermediates like enolates, carbenes, and ylides.

A principal application of NaHMDS is the deprotonation of ketones and esters at the α-carbon to generate enolate derivatives. wikipedia.org These enolates are key intermediates in numerous carbon-carbon bond-forming reactions. The reaction involves the abstraction of an α-proton by the bulky bis(trimethylsilyl)amide anion, leading to the formation of a sodium enolate and neutral bis(trimethylsilyl)amine. The structure of the enolate, particularly its stereochemistry (E/Z isomerism), is highly dependent on the reaction conditions.

The stereochemical outcome of ketone deprotonation by NaHMDS is profoundly influenced by the solvent system employed. Research has demonstrated that the E/Z selectivity of the resulting enolate can be dramatically altered by changing the solvent, with selectivities spanning a nearly 2,000-fold range. nih.gov For instance, the enolization of 2-methyl-3-pentanone (B165389) exhibits a strong preference for the E-enolate in triethylamine (B128534) (Et₃N)/toluene (B28343), but yields the Z-enolate with high selectivity in tetrahydrofuran (B95107) (THF). nih.govnih.gov This remarkable solvent-dependent switch highlights the intricate role of solvent in mediating the reaction mechanism. nih.gov

Control experiments have indicated that in most solvents, the kinetic product distribution is observed, with slow or non-existent stereochemical equilibration of the enolates. nih.govnih.gov However, in THF, the high Z-selectivity is attributed to a facile equilibration of the initially formed enolate mixture to the thermodynamically more stable Z-isomer. nih.gov

The choice of substrate also plays a critical role. A study comparing the enolization of the acyclic ketone 2-methyl-3-pentanone with its cyclic isostere, 2-methylcyclohexanone (B44802), in THF revealed a fundamental shift in the reaction mechanism, despite their similar reaction rates. nih.govnih.gov

| Solvent System | E/Z Selectivity (2-methyl-3-pentanone) | Reference(s) |

| Et₃N/toluene | 20:1 | nih.govnih.gov |

| Methyl-t-butyl ether (MTBE) | 10:1 | nih.govnih.gov |

| PMDTA/toluene | 8:1 | nih.govnih.gov |

| TMEDA/toluene | 4:1 | nih.govnih.gov |

| Diglyme | 1:1 | nih.govnih.gov |

| DME | 1:22 | nih.govnih.gov |

| Tetrahydrofuran (THF) | 1:90 | nih.govnih.gov |

Table 1: Solvent-dependent E/Z selectivity in the NaHMDS-mediated enolization of 2-methyl-3-pentanone.

Detailed kinetic and computational studies have been instrumental in elucidating the complex mechanistic landscape of NaHMDS-mediated enolizations. These investigations have revealed that the reaction does not follow a single, universal pathway. Instead, at least four general mechanistic categories have been identified, involving dimers, monomers, ion pairs, and free ions, with the operative pathway being highly sensitive to the solvent. nih.gov

Dimer-Based Mechanisms: In poorly coordinating solvents like toluene, NaHMDS exists predominantly as dimers. nih.govwpmucdn.com Rate studies suggest that the enolization can proceed through pathways involving these dimeric species. For example, in the presence of N,N,N',N',N"-pentamethyldiethylenetriamine (PMDTA), a free-ion based pathway is observed. nih.govnih.gov In contrast, with tetramethylethylenediamine (TMEDA), the reaction proceeds via disolvated dimers. nih.govnih.gov

Monomer-Based Mechanisms: In more strongly coordinating solvents like THF, NaHMDS can exist as solvated monomers. nih.gov For certain substrates, such as 2-methylcyclohexanone in THF, the reaction proceeds via a trisolvated-monomer-based transition state. nih.govwpmucdn.com This pathway involves the dissociation of a solvent molecule from the NaHMDS monomer to allow for ketone coordination prior to deprotonation. wpmucdn.com

Ion-Pair and Free-Ion-Based Mechanisms: In solvents that promote charge separation, mechanisms involving ion pairs or even free ions become significant. nih.govwpmucdn.com For example, kinetic studies of the enolization of 2-methyl-3-pentanone with NaHMDS/PMDTA are consistent with a mechanism involving the full ionization of the NaHMDS monomer to generate free ions, which then act as the deprotonating species. nih.gov

Density functional theory (DFT) computations have been employed to explore the transition structures associated with these various pathways and to rationalize the observed E/Z selectivities. nih.govnih.gov These studies highlight the subtle interplay of solvation and aggregation states in dictating the course and outcome of the reaction. nih.gov

NaHMDS is an effective base for generating carbenes through the dehydrohalogenation of suitable halocarbon precursors. wikipedia.org This reaction involves the abstraction of a proton from a haloform (e.g., chloroform) or another compound with a hydrogen and a halogen on the same carbon. The resulting carbanion rapidly eliminates a halide ion to afford the corresponding carbene. These highly reactive carbene intermediates can then participate in subsequent reactions, such as additions to alkenes to form substituted cyclopropanes and cyclopropenes. wikipedia.org

The Wittig reaction is a cornerstone of alkene synthesis, relying on the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. NaHMDS is a commonly used strong base for the preparation of these ylides from their corresponding phosphonium (B103445) salts. wikipedia.orgwikipedia.org The process involves the deprotonation of the alkylphosphonium salt at the carbon adjacent to the positively charged phosphorus atom. wikipedia.orgmnstate.edumasterorganicchemistry.com The acidity of this proton is significantly enhanced by the electron-withdrawing phosphonium group. mnstate.edu NaHMDS is particularly suitable for this transformation due to its strong basicity and non-nucleophilic nature, which minimizes side reactions. wikipedia.org The resulting ylide can then be used in situ to convert aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.com

The potent basicity of NaHMDS allows it to deprotonate a variety of compounds containing weakly acidic heteroatom-hydrogen bonds. wikipedia.org This includes substrates such as alcohols, phenols, thiols, and amines. For example, NaHMDS readily deprotonates thiols (R-SH) to form sodium thiolates and cyanohydrins (R-CH(OH)CN) at the O-H bond. wikipedia.org It is also used in reactions involving the deprotonation of N-H bonds, such as in the first step of a two-step process to convert alkyl halides into primary amines. wikipedia.org

Metalation of Organic Substrates (e.g., Arenes, Epoxides, Alkyl Halides)

The primary role of NaHMDS is as a strong base for deprotonation (metalation) of weakly acidic C-H, N-H, O-H, and S-H bonds. wikipedia.orgchemimpex.com The mechanism of metalation is not singular but follows different pathways depending on the solvent system, which dictates the aggregation and solvation state of the NaHMDS. nih.gov Studies on ketone enolization have provided deep insights into these solvent-dependent mechanisms, which are broadly applicable to the metalation of other organic substrates like arenes, epoxides, and alkyl halides.

In solution, NaHMDS can exist as monomers, dimers, ion pairs, or free ions, each leading to a different kinetic profile. nih.gov In poorly coordinating solvents like toluene, NaHMDS exists predominantly as dimers. In contrast, in strongly coordinating solvents like tetrahydrofuran (THF), it is found as a solvated monomer. nih.govsigmaaldrich.com The specific pathway has been elucidated through a combination of rate studies and computational analysis. nih.gov

Key Mechanistic Pathways for Metalation:

Monomer-Based Mechanism: In solvents like THF, a solvated NaHMDS monomer reacts directly with the substrate. This typically shows a first-order dependence on both the NaHMDS concentration and the substrate. nih.gov

Dimer-Based Mechanism: In non-coordinating or weakly coordinating solvents, the reaction can proceed via a dimer-based transition state. For instance, in Et3N/toluene, enolization occurs through mono- and disolvated dimers. nih.gov

Free-Ion Mechanism: In the presence of powerful chelating agents like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA), NaHMDS can form solvent-separated ion pairs or free ions. The reaction kinetics in this case show a half-order dependence on NaHMDS, indicating that the monomer dissociates into reactive free ions prior to the rate-limiting step. nih.gov

| Solvent System | Dominant NaHMDS Species | Observed Kinetic Order in [NaHMDS] | Inferred Mechanism |

| THF/Toluene | Trisolvated Monomer | First-Order | Monomer-Based |

| TMEDA/Toluene | Disolvated Dimer | Zeroth-Order | Dimer-Based |

| PMDTA/Toluene | Solvated Monomer/Free Ions | Half-Order | Free-Ion Mechanism |

| Et3N/Toluene | Mono- and Disolvated Dimers | Complex (Variable) | Dimer-Based |

Data derived from studies on ketone enolization, which illustrate the general principles of NaHMDS-mediated metalation. nih.gov

Nucleophilic Reactivity Mechanisms

While renowned for its basicity, NaHMDS also exhibits nucleophilic character, participating in a range of carbon-nitrogen bond-forming reactions. nih.govnih.gov This reactivity is also profoundly influenced by the choice of solvent, which can dictate the reaction's outcome, leading to different products from the same starting materials. nih.gov

Aminolysis Reactions with Electrophiles (e.g., Esters, Alkyl Halides)

NaHMDS can act as a nucleophile in aminolysis reactions, converting esters into amides. researchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com However, the pathway with NaHMDS is more complex than a simple direct substitution. Studies show that the reaction of NaHMDS with aromatic methyl esters can yield carboxamides, nitriles, or amidines depending on the solvent. nih.govnih.gov For example, in toluene, the reaction favors the formation of the simple aryl carboxamide, whereas in THF, the reaction proceeds further to yield nitriles or amidines. nih.gov This divergence is attributed to the different reactive intermediates stabilized by each solvent.

With alkyl halides, NaHMDS participates in a two-step process starting with N-alkylation to form a silylated amine, RN(Si(CH₃)₃)₂, which can then be hydrolyzed to yield the primary amine (RNH₂). wikipedia.org

SNAr Substitutions of Aryl Halides

NaHMDS is capable of participating in nucleophilic aromatic substitution (SNAr) reactions with suitably activated aryl halides. nih.govnih.gov The SNAr mechanism is typically a two-step addition-elimination process. uomustansiriyah.edu.iqwikipedia.orglibretexts.org The nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

For this reaction to occur, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org Kinetic and spectroscopic studies of NaHMDS reacting with activated aryl halides have shown that the reaction proceeds through dimer-based and mixed dimer-based pathways, even when starting with NaHMDS monomers in THF solution. nih.gov

Ring Opening of Terminal Epoxides

NaHMDS can open epoxide rings through nucleophilic attack. nih.govnih.gov The reaction of epoxides with strong, basic nucleophiles generally follows an SN2 mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org Due to steric hindrance, the nucleophilic attack occurs at the less substituted carbon of the epoxide ring. stackexchange.comyoutube.comyoutube.com This results in a "backside" attack, leading to an inversion of stereochemistry if the attacked carbon is a stereocenter. masterorganicchemistry.com

In the case of NaHMDS, the silylamide anion attacks one of the electrophilic carbons of the epoxide, causing the strained three-membered ring to open. youtube.comyoutube.com This initial attack forms an alkoxide intermediate, which is subsequently protonated during workup to yield the final amino alcohol product. Mechanistic studies confirm that this reaction is subject to the same solvent- and aggregation-dependent effects seen in other NaHMDS-mediated transformations. nih.gov

Computational Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate mechanistic details of NaHMDS-mediated reactions. nih.govnih.gov These studies provide insights into transition state structures, reaction energy profiles, and the subtle effects of solvation that are often elusive to purely experimental investigation. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is the most prominent computational method used to model NaHMDS reactivity. nih.govnih.govmdpi.com Researchers have employed DFT calculations, often at levels of theory such as M06-2X, to probe the structures of reactive intermediates and transition states. nih.gov

Key Insights from DFT Studies:

Transition State Elucidation: DFT calculations have been used to compute the geometries and energies of transition structures for various pathways, such as monomer-based versus dimer-based enolizations. nih.gov

Solvent Effects: Computational models can incorporate solvent molecules to understand how they coordinate to the sodium ion and influence the stability of different aggregates and intermediates, thereby explaining the solvent-dependent selectivity observed experimentally. nih.gov

Reaction Pathway Mapping: For complex, multi-step reactions like the aminolysis of esters, DFT has been used to map the entire reaction coordinate. For example, in the reaction of NaHMDS with methyl-2-picolinate in the presence of N,N-dimethylethylamine (DMEA), DFT calculations revealed a complex pathway involving multiple transition states and intermediates, ultimately explaining the observed chemoselectivity for nitrile or amidine formation in THF. nih.gov

Agostic Interactions: In related metal-amide systems, DFT has been used to investigate and confirm the presence of β-Si-C agostic interactions, where a C-H bond from a trimethylsilyl (B98337) group interacts with the metal center, influencing the compound's geometry and stability. nih.govresearchgate.net

These computational studies, in conjunction with experimental data from kinetics and spectroscopy, provide a detailed and nuanced picture of the mechanisms governing the reactivity of Sodium bis(trimethylsilyl)amide. nih.govnih.gov

Investigation of Transition Structures and Reaction Pathways

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition structures and reaction pathways of NaHMDS-mediated reactions. These investigations reveal that the solvent and the aggregation state of NaHMDS play a crucial role in determining the operative mechanism. nih.govnih.govacs.org

In the aminolysis of methyl-2-picolinate, for instance, different pathways are observed in different solvents. nih.gov In dimethylethylamine (DMEA), the reaction proceeds through a dimer-based transition state. nih.gov DFT calculations, using trimethylamine (B31210) as a surrogate for DMEA to simplify the computational model, have identified several transition structures (TS-1, TS-2, TS-3, and TS-4) along the reaction coordinate to the final carboxamide product. nih.gov

Conversely, in tetrahydrofuran (THF), where NaHMDS exists predominantly as a monomer, the reaction with methyl-2-picolinate follows a dimer-based pathway, highlighting the complexity of these reactions where the resting state of the reagent may not be the reactive species. nih.gov A triple ion motif is invoked in the rate-limiting transition structure (TS-5). nih.gov The subsequent reaction to form a nitrile and then an amidine also involves a dimer-based transition state (TS-10). nih.gov

The enolization of ketones with NaHMDS also exhibits this dependence on the reaction conditions. nih.gov In the presence of N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA) and N,N,N′,N′-tetramethylethylenediamine (TMEDA), the reaction is proposed to proceed through a common transition structure involving a disolvated dimer. nih.gov DFT computations of dimer-based transition structures with TMEDA have been performed to understand the E/Z-selectivity of the enolization. nih.gov

These computational studies underscore the prevalence of dimer- and mixed aggregate-based reactivity in NaHMDS-mediated transformations, even under conditions where the monomer is the dominant species in solution. nih.govnih.govacs.org The intricate interplay between solvation, aggregation, and the substrate dictates the specific transition structures and reaction pathways. nih.govnih.gov

Analysis of Free Energies and pKb Values

The thermodynamic aspects of NaHMDS-mediated reactions, including the analysis of free energies and pKb values, provide critical insights into reaction feasibility and selectivity. NaHMDS is recognized as a strong, non-nucleophilic base, with a pKa of its conjugate acid estimated to be around 26-30 in THF/DMSO, indicating a very high basicity.

Computational methods are frequently employed to calculate the free energies of various species and transition states involved in NaHMDS reactions. For example, in the aminolysis of methyl-2-picolinate in DMEA, DFT computations have been used to probe the reaction coordinate and reveal an exothermic substitution of DMEA on the NaHMDS dimer. nih.gov

The relative stability of different aggregates and their solvates is a key factor. For instance, the preference for heterodimerization between NaHMDS and sodium trimethylsilylamide (NaTMDS) in various solvents has been shown to be non-statistical, a phenomenon supported by computational analysis which suggests that this preference arises from the relief of steric congestion in the NaHMDS homodimer. nih.gov However, in a methyl tert-butyl ether (MTBE)/toluene mixture, the Job plot indicates statistical heterodimerization, which is attributed to the greater solvation energy of the homodimers. nih.gov

The analysis of free energy profiles helps in understanding the favorability of one reaction pathway over another. For instance, in the NaHMDS/MTBE-mediated enolization of ketones, the observation of a slow reaction rate suggests that while a free-ion-based mechanism might be operative, the alternative monomer or dimer-based pathways are likely less favorable. nih.gov

Kinetic Investigations of NaHMDS Reactivity

Kinetic studies are fundamental to understanding the mechanisms of NaHMDS-mediated reactions, providing quantitative data on reaction rates, orders, and the influence of various factors such as solvent and aggregation state. nih.govnih.govnih.gov These investigations often involve monitoring the reaction progress using techniques like in situ IR spectroscopy or NMR spectroscopy. nih.govnih.gov

Solvent Effects on Reaction Rates and Orders

The solvent has a profound impact on the reactivity of NaHMDS, influencing both the reaction rates and the observed kinetic orders. nih.govresearchgate.net This is primarily due to the solvent's role in modulating the aggregation state of NaHMDS. nih.govacs.org

In THF, where NaHMDS exists predominantly as a tetrasolvated monomer, the aminolysis of methyl-2-picolinate exhibits a clean second-order dependence on the NaHMDS concentration. nih.gov This suggests a mechanism where two monomeric units of NaHMDS aggregate to form a dimer in the rate-limiting step. nih.gov The reaction shows a crude zeroth-order dependence on the THF concentration, consistent with a dimer-based transition state. nih.gov

In contrast, reactions in poorly coordinating solvents like toluene or those with chelating amines like TMEDA often display different kinetic profiles. For the enolization of a ketone in a TMEDA/toluene mixture, the reaction is zeroth-order in NaHMDS and first-order in TMEDA. nih.gov This is consistent with a mechanism involving a disolvated dimer as the reactive species. nih.gov

The effect of solvent on reaction rates can be significant. For example, the enolization of 2-methyl-3-pentanone with NaHMDS is notably slow in MTBE. nih.gov The choice of solvent can lead to different reaction outcomes; for instance, direct aminolysis of aromatic methyl esters with NaHMDS yields carboxamides in toluene and DMEA, while nitriles or amidines are formed in THF. nih.govnih.govacs.org

The following table summarizes the observed kinetic orders for NaHMDS-mediated reactions in different solvent systems:

| Reaction | Solvent System | Order in NaHMDS | Order in Other Species | Proposed Mechanism |

| Aminolysis of methyl-2-picolinate | THF | 2 | ~0 in THF | Dimer-based pathway from monomeric NaHMDS |

| Ketone Enolization | TMEDA/Toluene | 0 | 1 in TMEDA | Reaction from a disolvated dimer |

Influence of Aggregation State on Reaction Pathways

The aggregation state of NaHMDS is a critical determinant of its reactivity and the operative reaction pathway. nih.govresearchgate.net NaHMDS can exist as monomers, dimers, or other aggregates depending on the solvent and concentration. nih.govacs.org

Kinetic studies have revealed that even when the monomer is the predominant species in solution, as is the case for NaHMDS in THF, the reaction can still proceed through a dimer-based transition state. nih.gov This phenomenon, where the resting state of the reagent is not the kinetically dominant species, highlights the facile equilibrium between different aggregation states. nih.gov The second-order dependence on NaHMDS concentration in the aminolysis of methyl-2-picolinate in THF provides strong evidence for a monomer-to-dimer aggregation step being crucial for the reaction. nih.gov

In less coordinating solvents, where NaHMDS exists primarily as a dimer, dimer-based mechanisms are common. nih.gov For example, the enolization of ketones in TMEDA/toluene proceeds via a disolvated dimer. nih.gov The addition of NaHMDS to nitriles has also been shown to be a dimer-based process. nih.gov

The deliberate manipulation of the aggregation state can be a strategy to control reactivity. For instance, using a strongly coordinating ligand like PMDTA can stabilize the monomeric form of NaHMDS, which in some cases can inhibit the reaction, providing a tactical approach for kinetic studies. nih.gov The prevalence of dimer- and mixed-aggregate-based reactivity is a recurring theme in the chemistry of NaHMDS. nih.govnih.gov

Applications of Sodium Bis Trimethylsilyl Amide in Advanced Organic Synthesis

Stereoselective and Asymmetric Synthesis

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic chemistry. Sodium bis(trimethylsilyl)amide (NaHMDS) has emerged as a valuable tool in this endeavor, facilitating a range of stereoselective and asymmetric transformations.

Diastereoselective and Enantioselective Transformations

NaHMDS plays a crucial role in diastereoselective and enantioselective reactions, where the formation of one stereoisomer is favored over others. Its bulky nature can influence the approach of reactants, leading to a preferred stereochemical outcome. For instance, in the synthesis of piperidine (B6355638) alkaloids, NaHMDS is employed to generate a specific enolate from methyl acetoacetate, which then undergoes a highly diastereoselective Mannich reaction with an imine. researchgate.net This reaction proceeds with a diastereomeric ratio (dr) of over 99:1, highlighting the exceptional control imparted by the reagent. researchgate.net

Furthermore, NaHMDS has been utilized in enantioselective processes, often in conjunction with chiral catalysts. For example, it has been used as a base in the enantioselective synthesis of 1,2-amino alcohols via a nitroaldol (Henry) reaction, promoted by a bimetallic heterogeneous catalyst.

Table 1: Examples of Diastereoselective and Enantioselective Transformations using this compound

| Reaction Type | Substrate 1 | Substrate 2 | Conditions | Product | Stereoselectivity | Reference |

| Mannich Reaction | Methyl acetoacetate | Imine (derived from an aldehyde and amine) | NaHMDS, THF, -78 °C | Piperidine derivative | >99:1 dr | researchgate.net |

Control of Regioselectivity in Enolate Formation

The formation of enolates from unsymmetrical ketones can lead to two different regioisomers: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster and results from the removal of the more accessible proton, while the thermodynamic enolate is more stable and results from the removal of a proton from the more substituted α-carbon. The choice of base and reaction conditions is critical in controlling which enolate is formed.

This compound, being a sterically hindered strong base, is exceptionally well-suited for the regioselective formation of the kinetic enolate. nih.gov By using NaHMDS at low temperatures in an aprotic solvent, the deprotonation occurs rapidly and irreversibly at the less sterically hindered α-position, leading to the preferential formation of the kinetic enolate. This control is crucial for subsequent reactions where the regiochemistry of the enolate dictates the final product structure. In contrast, using a less hindered base or allowing the reaction to reach equilibrium at higher temperatures would favor the formation of the more stable thermodynamic enolate.

Table 2: Conditions for Regioselective Enolate Formation

| Enolate Type | Base | Solvent | Temperature | Key Factors |

| Kinetic | This compound (NaHMDS) , Lithium diisopropylamide (LDA) | Aprotic (e.g., THF, diethyl ether) | Low (e.g., -78 °C) | Strong, sterically hindered base; rapid and irreversible deprotonation. |

| Thermodynamic | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Protic or aprotic | Higher (e.g., room temperature to reflux) | Weaker, less hindered base; reversible deprotonation allowing for equilibration to the more stable isomer. |

Stereospecific Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools for the construction of cyclic systems. When these reactions proceed with a specific and predictable stereochemical outcome based on the stereochemistry of the starting material, they are termed stereospecific. NaHMDS has found utility in promoting such transformations, particularly in the synthesis of natural products. umich.edu

For example, in the synthesis of complex polycyclic alkaloids, NaHMDS can be used to deprotonate a suitable precursor, generating a reactive intermediate that undergoes a stereospecific intramolecular cyclization. The steric hindrance of the base ensures that the deprotonation and subsequent ring closure occur in a highly controlled manner, leading to the desired stereoisomer of the annulated product. These stereospecific annulations are critical in establishing the correct relative and absolute stereochemistry of intricate natural product scaffolds.

Synthesis of Complex Molecular Architectures

The construction of complex molecules, such as alkaloids and β-lactams, often requires robust and selective synthetic methodologies. This compound has proven to be an indispensable reagent in the synthesis of these important classes of compounds.

Alkaloid Synthesis via Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (the enolizable component), which leads to the formation of a β-amino carbonyl compound, also known as a Mannich base. This reaction is a cornerstone in the synthesis of numerous alkaloids, which are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.

A key step in many Mannich reactions is the deprotonation of the enolizable component to form an enolate. This compound is an excellent choice of base for this purpose due to its strong basicity and non-nucleophilic nature, which prevents unwanted side reactions. A notable example is the diastereoselective synthesis of a piperidine alkaloid derivative, where NaHMDS is used to generate the enolate of methyl acetoacetate. researchgate.net This enolate then reacts with a pre-formed imine in a Mannich-type reaction to yield the desired piperidine core with high diastereoselectivity (>99:1 dr). researchgate.net This high level of stereocontrol is crucial for the synthesis of biologically active alkaloids with specific stereochemistries.

Synthesis of β-Lactams via Staudinger Reaction

β-Lactams are four-membered cyclic amides that form the core structural motif of many important antibiotics, including penicillins and cephalosporins. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic and versatile method for the synthesis of β-lactams. wikipedia.org

The generation of the ketene intermediate is a critical step in the Staudinger reaction. One common method involves the dehydrohalogenation of an acid chloride using a base. While tertiary amines like triethylamine (B128534) are often used, the strong, non-nucleophilic character of this compound can be advantageous in certain contexts. Although direct examples in the primary literature are less common than for tertiary amines, the principles of its reactivity suggest its utility in promoting the formation of the ketene from the corresponding acid chloride, which then undergoes the cycloaddition with the imine to form the β-lactam ring. The stereochemical outcome of the Staudinger reaction can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.

Preparation of α,β-Unsaturated Esters (Horner-Wadsworth-Emmons Reaction)

This compound (NaHMDS) is a strong, sterically hindered base frequently employed in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde or ketone. The use of NaHMDS is advantageous due to its high basicity, which ensures the efficient deprotonation of the phosphonate ester to generate the reactive phosphonate carbanion. chemeurope.com Its bulky nature can also influence the stereochemical outcome of the reaction.

The general mechanism of the HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by NaHMDS, forming a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, leading to the formation of a β-hydroxyphosphonate intermediate. wikipedia.org This intermediate subsequently eliminates a phosphate (B84403) ester to yield the α,β-unsaturated ester. organic-chemistry.org The stereoselectivity of the HWE reaction, which typically favors the formation of (E)-alkenes, is influenced by factors such as the structure of the reactants, the reaction conditions, and the base used. organic-chemistry.orgwikipedia.org

Research has demonstrated the utility of NaHMDS in promoting HWE reactions. For instance, in the synthesis of various α,β-unsaturated esters, NaHMDS has been used to deprotonate phosphonoacetate reagents, which then react with a range of aldehydes. researchgate.net The choice of base and reaction conditions can be critical for achieving high yields and desired stereoselectivity. While NaHMDS is effective, other bases like potassium bis(trimethylsilyl)amide (KHMDS) have also been employed, sometimes in conjunction with additives like 18-crown-6, to influence the E/Z selectivity of the resulting unsaturated ester. researchgate.net

Table 1: Examples of Bases and Conditions in the Horner-Wadsworth-Emmons Reaction

| Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Product Type | Reference |

| Triethyl phosphonoacetate | Various aldehydes | NaH | THF | (E)-α,β-Unsaturated esters | organic-chemistry.org |

| (Diphenylphosphono)acetamides | Various aldehydes | NaHMDS | THF | (Z)-α,β-Unsaturated amides | researchgate.net |

| Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate | Isopulegone | KHMDS/18-crown-6 | THF | (E)-α,β-Unsaturated esters | researchgate.net |

| α-Trimethylsilylethylacetate | Various aldehydes | P(i-PrNCH₂CH₂)₃N | - | β-Hydroxyesters or α,β-unsaturated esters | organic-chemistry.org |

Construction of Silylated Compounds

This compound plays a significant role in the synthesis of various silylated compounds, primarily by acting as a strong base to facilitate silylation reactions. scienceandlaboratoryexp.comcolostate.edu One of its key applications is in the preparation of silyl (B83357) enol ethers from ketones and esters. The deprotonation of a carbonyl compound by NaHMDS generates an enolate, which is then trapped by a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), to afford the corresponding silyl enol ether. orgsyn.org The regioselectivity of this reaction, particularly with unsymmetrical ketones, can be influenced by the steric bulk of the base, with NaHMDS often favoring the formation of the less substituted (kinetic) enolate.

The process involves the deprotonation of a vinylogous amide with NaHMDS, followed by the silylation of the resulting enolate to produce highly reactive aminosiloxydienes. orgsyn.org For example, (E)-4-dimethylamino-3-buten-2-one can be treated with NaHMDS in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of tert-butyldimethylsilyl chloride, to yield (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. orgsyn.org

Furthermore, NaHMDS can be used in the synthesis of other silylated compounds. For instance, the treatment of 1-methyl-2-pyrrolidone with NaHMDS followed by trimethylsilyl chloride results in the formation of 1-methyl-3-trimethylsilyl-2-pyrrolidone. colostate.edu This highlights the versatility of NaHMDS in generating carbanions from less acidic C-H bonds, which can then be functionalized with silicon electrophiles.

Table 2: Examples of Silylated Compounds Synthesized using NaHMDS

| Starting Material | Silylating Agent | Product | Reference |

| (E)-4-Dimethylamino-3-buten-2-one | tert-Butyldimethylsilyl chloride | (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene | orgsyn.org |

| 1-Methyl-2-pyrrolidone | Trimethylsilyl chloride | 1-Methyl-3-trimethylsilyl-2-pyrrolidone | colostate.edu |

| 4-Bromoaniline | Trimethylsilyl chloride | Bis-silylated aniline | colostate.edu |

Aminomethylation Reactions

This compound is a key reagent in certain aminomethylation reactions, which involve the introduction of an aminomethyl group (-CH₂NR₂) onto a substrate. chemeurope.comwikipedia.org NaHMDS facilitates these reactions by acting as a source of the amide nucleophile. sigmaaldrich.com A notable example is the use of the reagent CH₃OCH₂N(Si(CH₃)₃)₂, which contains a displaceable methoxy (B1213986) group. chemeurope.comwikipedia.org In this process, NaHMDS can be used to generate a more reactive aminomethylating agent. The reaction of NaHMDS with a suitable precursor allows for the subsequent transfer of the aminomethyl moiety to an electrophilic substrate. This method provides an alternative to traditional aminomethylation procedures.

Synthesis of Primary Amines from Alkyl Halides

A significant application of this compound is in the synthesis of primary amines from alkyl halides. wikipedia.orgsigmaaldrich.com This method proceeds through a two-step sequence involving N-alkylation followed by hydrolysis. wikipedia.org

In the first step, NaHMDS reacts with an alkyl halide (RX, where X is a halogen) in an N-alkylation reaction. chemeurope.comwikipedia.org The nitrogen atom of the bis(trimethylsilyl)amide anion acts as a nucleophile, displacing the halide and forming an N-alkylated bis(trimethylsilyl)amine, RN(Si(CH₃)₃)₂. wikipedia.org A key advantage of this step is that the resulting N-alkylated intermediate is generally not nucleophilic enough to react further with the alkyl halide, thus preventing the common problem of overalkylation that plagues direct alkylation of ammonia (B1221849) or primary amines. pressbooks.publibretexts.org

The second step involves the hydrolysis of the N-alkylated bis(trimethylsilyl)amine. wikipedia.org Treatment with water cleaves the N-Si bonds, liberating the primary amine (RNH₂) and forming bis(trimethylsilyl)ether as a byproduct. chemeurope.comwikipedia.org This method is a valuable alternative to other synthetic routes to primary amines, such as the Gabriel synthesis or the reduction of azides, particularly when a clean, high-yield conversion is desired. libretexts.orglibretexts.org

Table 3: General Scheme for Primary Amine Synthesis using NaHMDS

| Step | Reactants | Products | Description | Reference |

| 1 | NaN(Si(CH₃)₃)₂ + RX | RN(Si(CH₃)₃)₂ + NaX | N-alkylation | wikipedia.org |

| 2 | RN(Si(CH₃)₃)₂ + H₂O | RNH₂ + O(Si(CH₃)₃)₂ | Hydrolysis | wikipedia.org |

Deuteration of C(sp²)-H and C(sp³)-H Bonds

This compound has been implicated in catalytic systems for the deuteration of C-H bonds. While NaHMDS itself is not the direct deuterating agent, it can act as a component in catalytic cycles that facilitate hydrogen-deuterium (H-D) exchange. For instance, NaHMDS can be part of a catalyst system, such as NaTMP/PMDETA (where NaTMP is sodium 2,2,6,6-tetramethylpiperidide and PMDETA is N,N,N',N'',N''-pentamethyldiethylenetriamine), which has been shown to catalyze the perdeuteration of arenes. researchgate.net

In the context of C(sp³)-H bond deuteration, recent advancements have utilized radical-mediated processes. nih.govnih.gov These methods often employ a directing group and a deuterium (B1214612) source, such as heavy water (D₂O). nih.govnih.govresearchgate.net While NaHMDS is not directly mentioned as the primary base in these specific radical deuteration protocols, the underlying principles of C-H activation and subsequent functionalization are relevant to the broader field of selective deuteration. These methods allow for the precise incorporation of deuterium at specific sites within a molecule, which is valuable for mechanistic studies, metabolic profiling of drugs, and the synthesis of isotopically labeled standards. nih.govnih.govfzu.edu.cn The ability to selectively deuterate unactivated C(sp³)-H bonds, including primary, secondary, and tertiary positions, represents a significant challenge and an area of active research in organic synthesis. nih.gov

NaHMDS in Organometallic Chemistry

This compound is a cornerstone reagent in organometallic chemistry, valued for its properties as a strong, non-nucleophilic base and as a precursor for a wide range of organometallic complexes. wikipedia.orgstrath.ac.ukchemimpex.com Its solubility in nonpolar solvents like toluene (B28343) and ethers, a consequence of its lipophilic trimethylsilyl groups, makes it particularly useful in various synthetic applications. chemeurope.comwikipedia.org

One of the primary roles of NaHMDS in organometallic chemistry is as a deprotonating agent for weakly acidic organic molecules in the presence of a metal salt. scienceandlaboratoryexp.com This process, known as metalation, leads to the formation of new organometallic compounds. The steric bulk of the bis(trimethylsilyl)amide ligand often prevents it from acting as a nucleophile, allowing for clean deprotonation without side reactions.

Furthermore, NaHMDS is extensively used in the synthesis of metal amide complexes through salt metathesis reactions with metal halides. libretexts.org These resulting metal amides are themselves important reagents and catalysts in organic synthesis. The structure of NaHMDS in solution can be complex, often existing as aggregates, and these aggregation states can influence its reactivity. strath.ac.uknih.gov The presence of donor ligands can break down these aggregates, leading to different structural motifs and potentially altering the course of a reaction. strath.ac.uk

Preparation of Organometallic Compounds

This compound is a versatile reagent for the synthesis of a diverse array of organometallic compounds. wikipedia.orgstrath.ac.ukchemimpex.com Its utility stems from its ability to participate in several key reaction types, including metalation and transmetalation. scienceandlaboratoryexp.comchemimpex.comlibretexts.org

A primary method for preparing organometallic compounds using NaHMDS is through the deprotonation of a suitable organic precursor in the presence of a metal salt. scienceandlaboratoryexp.com The strong basicity of NaHMDS allows it to abstract a proton from a relatively non-acidic C-H, N-H, O-H, or S-H bond, generating a carbanion, amide, alkoxide, or thiolate, respectively, which can then coordinate to a metal center. wikipedia.org

Another significant route is through salt metathesis, where NaHMDS reacts with a metal halide (MX) to produce a metal bis(trimethylsilyl)amide complex and sodium halide. libretexts.org This is a widely used method for synthesizing metal amides of various transition metals and main group elements. The resulting metal amide complexes are often used as catalysts or as starting materials for the synthesis of other organometallic species.

The combination of NaHMDS with other sodium salts, such as sodium halides, can lead to the formation of mixed-metal aggregates with unique structures and reactivity. strath.ac.ukresearchgate.net The specific structure of the resulting organometallic compound can be influenced by the solvent and the presence of other ligands. strath.ac.uk

Synthesis of Lanthanide Complexes

This compound, with the chemical formula NaN(Si(CH₃)₃)₂, serves as a crucial reagent in the synthesis of various lanthanide complexes. Its utility stems from its nature as a strong base and its ability to introduce the bulky bis(trimethylsilyl)amide ligand, {N(SiMe₃)₂}⁻, often abbreviated as N″. This ligand is effective in stabilizing lanthanide ions, leading to the formation of unique coordination geometries.

A primary method for the synthesis of these complexes is through salt metathesis reactions. In a typical reaction, a lanthanide halide precursor, such as lanthanide(III) chloride (LnCl₃) or lanthanide(II) iodide (LnI₂), is treated with this compound. The driving force for this reaction is the formation of a sodium halide salt, which is often insoluble in the reaction solvent and can be easily removed, yielding the desired lanthanide amide complex.

For instance, the reaction of anhydrous lanthanide(III) trichlorides with one or two equivalents of a silylamide reagent in a solvent like tetrahydrofuran (THF) can produce a range of lanthanide(III) bis(trimethylsilyl)amide chloride complexes. researchgate.net The specific product formed can depend on the stoichiometry of the reactants and the ionic radius of the lanthanide metal. researchgate.net

Furthermore, divalent lanthanide complexes, such as those of samarium(II) and ytterbium(II), can be synthesized. The reaction of Ln[N(SiMe₃)₂]₂(THF)₂ (where Ln = Sm, Yb) with half an equivalent of lead(II) pentamethylcyclopentadienide (Cp₂Pb) results in the formation of half-sandwich complexes, CpLn[N(SiMe₃)₂]₂. researchgate.net

A notable aspect of using this compound is its role in accessing complexes with varying coordination numbers and geometries. The large steric bulk of the {N(SiMe₃)₂}⁻ ligand can lead to the formation of complexes with lower coordination numbers than are typically observed for the large lanthanide ions, which usually favor coordination numbers of 7 to 10. researchgate.net

The following table summarizes representative examples of lanthanide complexes synthesized using this compound or similar silylamide precursors.

| Lanthanide Precursor | Silylamide Reagent | Resulting Complex | Reference |

| LnCl₃ (Ln = Nd, Sm, Eu, Ho, Yb) | LiN(SiMe₃)₂ | [{((Me₃Si)₂N)₂Ln(μ′-Cl)Li(THF)₂}(μ₃-Cl)]₂ | researchgate.net |

| LnI₂(THF)₂ (Ln = Sm, Eu, Yb) | [Na{P(SiⁱPr₃)₂}]n | [Ln{P(SiⁱPr₃)₂}₂(THF)x] | researchgate.net |

| Sm[N(SiMe₃)₂]₂(THF)₂ | Cp₂Pb | CpSm[N(SiMe₃)₂]₂ | researchgate.net |

| Yb[N(SiMe₃)₂]₂(THF)₂ | Cp₂Pb | CpYb[N(SiMe₃)₂]₂ | researchgate.net |

Complex Formation with Rare Earth Metals

The formation of complexes between this compound and rare earth metals has been a subject of extensive research, leading to a rich variety of molecular structures and reactivity. The bis(trimethylsilyl)amide ligand, {N(SiMe₃)₂}⁻, has been instrumental in advancing the chemistry of rare earth metals since the initial reports of the trigonal pyramidal Ln(III) complexes, [Ln{N(SiMe₃)₂}₃]. researchgate.net

The reaction of rare earth metal halides with alkali metal bis(trimethylsilyl)amides, including the sodium salt, is a common route to these complexes. For example, trivalent rare-earth-metal bis(trimethylsilyl)amide halide complexes can be synthesized through targeted oxidation of divalent lanthanide silylamide precursors. nih.gov Treating Sm[N(SiMe₃)₂]₂(thf)₂ with oxidants like hexachloroethane (B51795) (C₂Cl₆) or tellurium tetrabromide (TeBr₄) yields dimeric halide-bridged complexes, [Sm{N(SiMe₃)₂}₂(μ-X)(thf)]₂ (where X = Cl, Br). nih.gov Similarly, using 1,2-diiodoethane (B146647) as the oxidant with Yb[N(SiMe₃)₂]₂(thf)₂ leads to monomeric five-coordinate complexes, Yb[N(SiMe₃)₂]₂X(thf)₂ (X = Cl, Br, I). nih.gov

The choice of the rare earth metal can influence the structure of the resulting complex. For instance, the reaction of Eu[N(SiMe₃)₂]₂(thf)₂ with hexachloroethane yields a separated ion pair, [Eu{N(SiMe₃)₂}₃Cl][(thf)₅Eu(μ-Cl)₂Eu(thf)₅]. nih.gov In contrast, similar reactions with samarium and ytterbium produce neutral complexes. nih.gov

The reactivity of these rare earth metal bis(trimethylsilyl)amide complexes is also of significant interest. They can serve as precursors for the synthesis of other organometallic and coordination compounds. For example, they can undergo ligand exchange reactions or be used as catalysts in various organic transformations.

Below is a table detailing the formation of specific rare earth metal complexes.

| Rare Earth Metal Precursor | Reagent(s) | Resulting Complex | Reference |

| Sm[N(SiMe₃)₂]₂(thf)₂ | 0.5 equiv. C₂Cl₆ | [Sm{N(SiMe₃)₂}₂(μ-Cl)(thf)]₂ | nih.gov |

| Yb[N(SiMe₃)₂]₂(thf)₂ | 0.5 equiv. C₂Cl₆ | Yb[N(SiMe₃)₂]₂Cl(thf)₂ | nih.gov |

| Eu[N(SiMe₃)₂]₂(thf)₂ | 0.5 equiv. C₂Cl₆ | [Eu{N(SiMe₃)₂}₃Cl][(thf)₅Eu(μ-Cl)₂Eu(thf)₅] | nih.gov |

| Putative [Tm{N(SiMe₃)₂}₂(thf)x] | 0.5 equiv. C₂Cl₆ | Mixture of [Tm{N(SiMe₃)₂}₂(μ-Cl)(thf)]₂ and Tm[N(SiMe₃)₂]₃ | nih.gov |

Exploration of Organosodium Complexes as Sustainable Alternatives

In recent years, there has been a significant surge of interest in exploring organosodium complexes as sustainable alternatives to other organometallic reagents, particularly organolithium compounds. researchgate.netresearchgate.net This interest is driven by several factors, including the high natural abundance and low cost of sodium compared to lithium, which is becoming increasingly depleted and expensive. researchgate.net Organosodium compounds, including this compound, are therefore attractive choices for developing more sustainable chemical syntheses. researchgate.net

Traditionally, the application of organosodium reagents in synthesis has been limited due to their high reactivity, which can lead to uncontrolled reactions, and their poor solubility in common organic solvents. researchgate.net However, recent research has focused on developing new methods to "tame" these powerful reagents, enabling their broader use in important synthetic transformations. researchgate.net

A key area of development is the use of organosodium compounds in conjunction with earth-abundant and environmentally friendly metal catalysts, such as iron. riken.jp Traditional cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other complex molecules, often rely on expensive and toxic palladium catalysts and organometallic reagents derived from less sustainable organolithium compounds. riken.jp The development of iron-catalyzed cross-coupling reactions using organosodium reagents represents a significant step towards more sustainable chemical manufacturing. riken.jpunibe.ch This approach offers an alternative to the use of rare metals and lays the foundation for the next generation of sustainable organic synthesis. riken.jp

This compound itself is a commercially available and widely used strong base in organic synthesis. wikipedia.org Its solubility in a range of ethereal and aromatic solvents, a consequence of the lipophilic trimethylsilyl groups, gives it an advantage over many other organosodium reagents. wikipedia.org While it has long been a staple reagent, its role within the broader context of sustainable chemistry is now being more fully appreciated.

The push towards sustainability in chemistry is also prompting a re-evaluation of the reactivity of organosodium compounds. Recent studies have highlighted that the reactivity of organosodium reagents can differ from their lithium counterparts, sometimes offering unique and advantageous chemical transformations. researchgate.net The development of reliable and scalable methods for the preparation of a wider range of organosodium reagents is an active area of research, which will further facilitate their adoption as sustainable alternatives in both academic and industrial settings. researchgate.net

The following table summarizes the key aspects of organosodium complexes as sustainable alternatives.

| Aspect | Description | Key Advantages | References |

| Economic & Environmental | Sodium is significantly more abundant and less expensive than lithium. | Reduced cost and reliance on a less depleted resource. | researchgate.net |

| Catalysis | Use in combination with earth-abundant and non-toxic metal catalysts like iron. | Replaces expensive and toxic precious metal catalysts like palladium. | riken.jpunibe.ch |

| Reactivity | Can exhibit unique reactivity profiles compared to organolithium reagents. | Offers potential for novel synthetic pathways. | researchgate.netresearchgate.net |

| Accessibility | Growing research into improved preparation and handling methods. | Increasing the practical utility and availability of a wider range of organosodium reagents. | researchgate.netresearchgate.net |

Nahmds in Polymer Chemistry and Materials Science

Polymerization Initiators and Catalysts

NaHMDS's utility as a polymerization initiator and catalyst is a cornerstone of its application in materials science. Its ability to deprotonate a wide range of monomers and precursors under controlled conditions makes it an invaluable tool for polymer chemists.

Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)